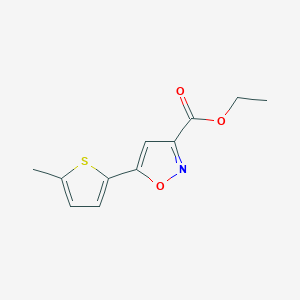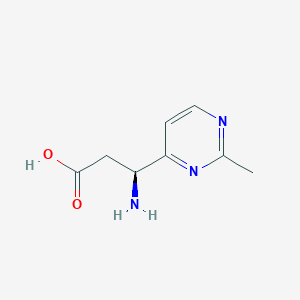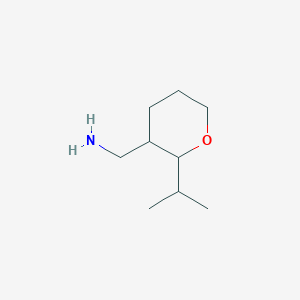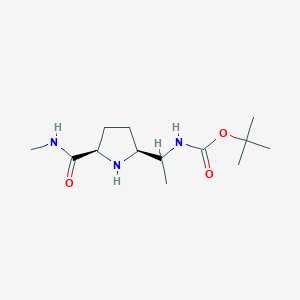
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group. It is often used in various chemical and biological applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group is introduced through a reaction with methyl isocyanate.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbamate group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is used as a protecting group for amines due to its stability under various reaction conditions .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with proteins .
Medicine
In medicine, it is investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or organs .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity .
Wirkmechanismus
The mechanism of action of tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Lacks the pyrrolidine ring and methylcarbamoyl group.
N-Boc-pyrrolidine: Contains a pyrrolidine ring but lacks the methylcarbamoyl group.
tert-Butyl (1-((2S,5R)-5-(carbamoyl)pyrrolidin-2-yl)ethyl)carbamate: Similar structure but without the methyl group on the carbamoyl moiety.
Uniqueness
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is unique due to the presence of both the methylcarbamoyl group and the pyrrolidine ring, which confer specific reactivity and binding properties .
Eigenschaften
Molekularformel |
C13H25N3O3 |
|---|---|
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-8(15-12(18)19-13(2,3)4)9-6-7-10(16-9)11(17)14-5/h8-10,16H,6-7H2,1-5H3,(H,14,17)(H,15,18)/t8?,9-,10+/m0/s1 |
InChI-Schlüssel |
LLLWWHZRPRPLNN-CBMCFHRWSA-N |
Isomerische SMILES |
CC([C@@H]1CC[C@@H](N1)C(=O)NC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1CCC(N1)C(=O)NC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


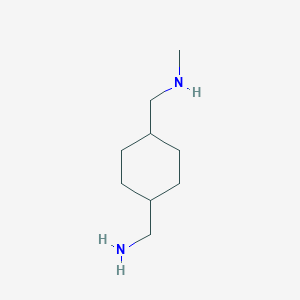
![6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)

![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15279718.png)
![5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate](/img/structure/B15279726.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)

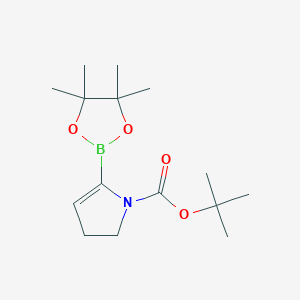
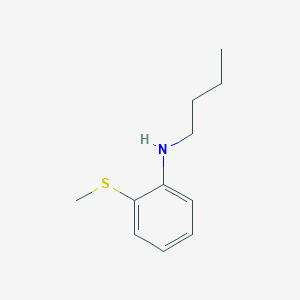
![3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15279747.png)
